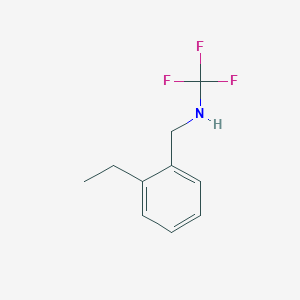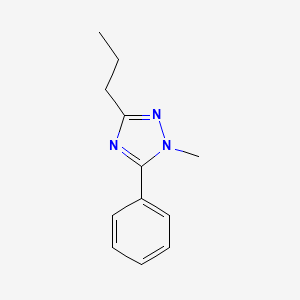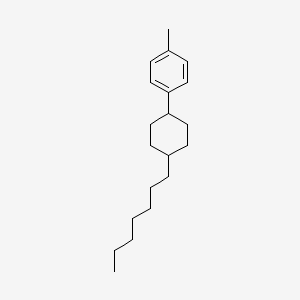![molecular formula C14H26Si2 B13979441 Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-: is a silicon-based organic compound with the molecular formula C14H26Si2 and a molecular weight of 250.53 g/mol . This compound is characterized by its unique bicyclic structure, which includes a silane group and two trimethylsilyl groups attached to a bicyclo[4.2.0]octa-1(6),3-diene framework .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and moisture interference . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used as an intermediate in the synthesis of more complex silicon-containing compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.
Industry: In the industrial sector, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is used in the production of advanced materials such as polymers, coatings, and adhesives. Its unique structure imparts desirable properties such as thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various applications .
Comparación Con Compuestos Similares
- Silane, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane
Uniqueness: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is unique due to its specific bicyclic structure and the presence of two trimethylsilyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C14H26Si2 |
|---|---|
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3 |
Clave InChI |
GHJZZNXUCNMCQN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
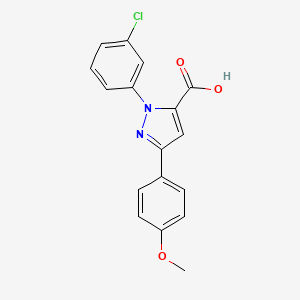

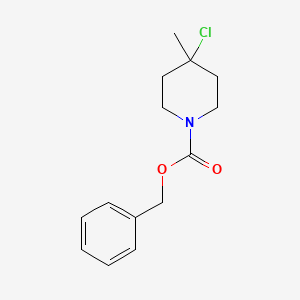


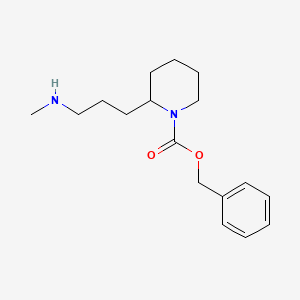
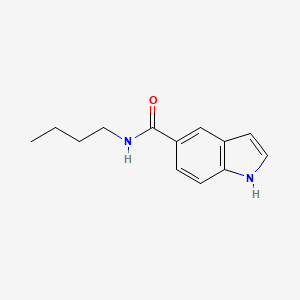

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
